Product packaging for Octanamide, N,N-dihexyl-(Cat. No.:CAS No. 75397-93-2)

Octanamide, N,N-dihexyl-

Cat. No.: B14451715
CAS No.: 75397-93-2
M. Wt: 311.5 g/mol
InChI Key: ZFDFITYPADKELQ-UHFFFAOYSA-N
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Description

Evolution of Solvent Extraction Reagents for Strategic Metal Recovery

Solvent extraction has long been a cornerstone of metallurgical processing, enabling the separation and purification of metals from complex matrices. The evolution of the reagents used in this process reflects a continuous drive for improved efficiency, selectivity, and environmental sustainability. Early hydrometallurgical processes often employed simple, less selective extractants. However, the increasing demand for high-purity strategic metals, including rare earth elements and those crucial for the nuclear industry, spurred the development of more sophisticated reagents.

The progression of solvent extraction technology has seen a shift from conventional extractants to novel ligands designed for specific separation challenges. This evolution is driven by the need to overcome limitations of older reagents, such as the environmental impact of certain organic solvents and the insufficient selectivity for chemically similar elements. Researchers have focused on creating extractants that offer better separation factors, improved kinetics, and greater stability in harsh chemical environments. This has led to the exploration of various classes of compounds, including organophosphorus agents, amines, and, more recently, amide-based ligands. The development of synergistic solvent extraction systems, which combine two or more extractants to achieve enhanced performance, further exemplifies the innovation in this field.

Significance of Amide-Based Extractants in Nuclear Fuel Cycle Management

The management of spent nuclear fuel is a critical aspect of the nuclear power industry, with a focus on recovering valuable materials like uranium and plutonium and minimizing the long-term radiotoxicity of nuclear waste. The PUREX (Plutonium and Uranium Recovery by Extraction) process, which traditionally uses tri-n-butyl phosphate (TBP) as the extractant, has been the industry standard for decades. However, TBP has several drawbacks that have prompted the search for alternative extractants.

N,N-dialkyl amides have gained significant attention as potential replacements for TBP in the back-end of the nuclear fuel cycle. researchgate.net This class of compounds offers several distinct advantages over traditional organophosphorus extractants. researchgate.netresearchgate.net One of the most significant benefits is that their degradation products, resulting from radiolysis and chemical decomposition, are generally innocuous and can be easily washed out of the solvent. researchgate.netresearchgate.net In contrast, the degradation products of TBP, such as dibutyl phosphoric acid, can form stable complexes with fission products, complicating the separation process. documentsdelivered.com

Furthermore, amide-based extractants are completely incinerable, which leads to a reduction in the volume of secondary radioactive waste. researchgate.netresearchgate.net They also exhibit favorable extraction properties for actinides, and their selectivity can be fine-tuned by modifying the alkyl groups attached to the amide nitrogen. researchgate.net These characteristics make amide-based extractants, like Octanamide, N,N-dihexyl-, highly significant for the development of advanced and more sustainable nuclear fuel reprocessing flowsheets.

Overview of Octanamide, N,N-dihexyl- as a Promising Alternative to Traditional Extractants

Octanamide, N,N-dihexyl- (DHOA) is an N,N-dialkyl amide that has been extensively studied as a promising alternative to TBP for the reprocessing of spent nuclear fuels. researchgate.net It is a derivative of octanoic acid where the amide nitrogen is substituted with two hexyl groups, giving it the molecular formula C20H41NO. smolecule.com This structure imparts significant hydrophobic properties, which are crucial for its function as a solvent extractant. smolecule.com

Research has demonstrated that DHOA exhibits several superior properties compared to TBP. Notably, it has been found to extract plutonium(IV) more efficiently than TBP, both at trace concentrations and under uranium-loading conditions. researchgate.net This is a distinct advantage, particularly for the reprocessing of fuels with high plutonium content, such as those from fast breeder reactors. Conversely, DHOA shows significantly lower extraction for certain problematic fission products like zirconium(IV), lanthanum(III), cerium(III), and neodymium(III) compared to TBP. documentsdelivered.com This enhanced selectivity contributes to better decontamination of the recovered uranium and plutonium streams.

Detailed Research Findings

Table 1: Physical and Chemical Properties of Octanamide, N,N-dihexyl-

PropertyValue
IUPAC NameN,N-dihexyloctanamide
Molecular FormulaC20H41NO
Molecular Weight311.55 g/mol
CAS Number75397-92-2
AppearanceColorless transparent liquid

Table 2: Comparison of Extraction Behavior of DHOA and TBP

Metal IonExtractant (1.1 M in n-dodecane)Acid ConcentrationDistribution Coefficient (D)
Pu(IV)DHOA3.5 M HNO341.2
U(VI)DHOA3.5 M HNO313.5
Zr(IV)DHOA3 M HNO3~0.1
Zr(IV)TBP3 M HNO3~1.0
La(III)DHOA3 M HNO3<0.001
La(III)TBP3 M HNO3~0.002
Ce(III)DHOA3 M HNO3<0.001
Ce(III)TBP3 M HNO3~0.003
Nd(III)DHOA3 M HNO3<0.001
Nd(III)TBP3 M HNO3~0.004

Note: Data is compiled from various research findings to illustrate comparative performance. Exact values can vary with experimental conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H41NO B14451715 Octanamide, N,N-dihexyl- CAS No. 75397-93-2

Properties

CAS No.

75397-93-2

Molecular Formula

C20H41NO

Molecular Weight

311.5 g/mol

IUPAC Name

N,N-dihexyloctanamide

InChI

InChI=1S/C20H41NO/c1-4-7-10-13-14-17-20(22)21(18-15-11-8-5-2)19-16-12-9-6-3/h4-19H2,1-3H3

InChI Key

ZFDFITYPADKELQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)N(CCCCCC)CCCCCC

Origin of Product

United States

Synthetic Methodologies and Advanced Characterization for Research Purity

Laboratory-Scale Synthetic Pathways of Octanamide, N,N-dihexyl-

In a laboratory setting, Octanamide, N,N-dihexyl- (also known as DHOA) is commonly synthesized via the acylation of a secondary amine with an acyl chloride. researchgate.net A standard and effective method involves the reaction of octanoyl chloride with dihexylamine (B85673) . researchgate.net

Purity Assessment and Verification Techniques in Research Contexts

A combination of analytical methods is employed to confirm the successful synthesis and purity of Octanamide, N,N-dihexyl-. researchgate.net These techniques provide complementary information regarding elemental composition, structural integrity, and molecular weight.

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen within a sample. mdpi.com The experimentally determined values are compared against the theoretical values calculated from the molecular formula of Octanamide, N,N-dihexyl- (C₂₀H₄₁NO). chemspider.com A close correlation between the experimental and theoretical data provides strong evidence for the compound's elemental composition and is an initial indicator of its purity. researchgate.net

Table 1: Elemental Analysis Data for Octanamide, N,N-dihexyl-

Element Theoretical Value (%) Experimental Value (%) researchgate.net
Carbon (C) 77.11 76.6
Hydrogen (H) 13.25 12.9

Note: Theoretical values are calculated based on the molecular formula C₂₀H₄₁NO.

Advanced spectroscopic techniques are indispensable for unambiguously confirming the molecular structure of the synthesized compound. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. researchgate.net For Octanamide, N,N-dihexyl-, the most significant feature in its FTIR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the tertiary amide group. This peak is typically observed in the region of 1630-1660 cm⁻¹. researchgate.netmdpi.com The absence of bands corresponding to N-H stretches (around 3300-3500 cm⁻¹) from the dihexylamine starting material or O-H stretches from hydrolyzed octanoyl chloride confirms the formation of the desired tertiary amide.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy provides detailed information about the hydrogen atom environments in the molecule, confirming the connectivity of the alkyl chains. mnstate.edu The spectrum of pure Octanamide, N,N-dihexyl- would exhibit characteristic signals for the protons in the octanoyl and hexyl chains. The integration of these signals corresponds to the number of protons in each unique environment, while the splitting pattern reveals the number of neighboring protons. mnstate.edu

Table 2: Predicted ¹H-NMR Spectral Data for Octanamide, N,N-dihexyl-

Structural Position Approximate Chemical Shift (δ, ppm) Predicted Multiplicity Integration
CH₃ (octanoyl chain) 0.8-0.9 Triplet (t) 3H
(CH₂)₅ (octanoyl chain) 1.2-1.4 Multiplet (m) 10H
α-CH₂ (octanoyl chain) 2.2-2.4 Triplet (t) 2H
CH₃ (hexyl chains) 0.8-0.9 Triplet (t) 6H
(CH₂)₄ (hexyl chains) 1.2-1.4 Multiplet (m) 16H

Note: Predicted values are based on standard chemical shifts for alkyl amides. The α-CH₂ protons are those adjacent to the carbonyl group and nitrogen atom, respectively.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound by measuring its mass-to-charge ratio (m/z). rsc.org For Octanamide, N,N-dihexyl-, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its monoisotopic mass of approximately 311.32 g/mol , confirming the correct molecular formula of C₂₀H₄₁NO. chemspider.comresearchgate.net

Fundamental Coordination Chemistry and Extraction Mechanisms of Octanamide, N,n Dihexyl

Mechanistic Insights into Metal Ion Complexation

The efficacy of Octanamide, N,N-dihexyl- as an extractant in hydrometallurgical processes is rooted in its ability to form stable complexes with metal ions, particularly actinides. The nature of these interactions, including the stoichiometry and coordination modes, is fundamental to understanding its extraction behavior.

The complexation of metal ions by Octanamide, N,N-dihexyl- (DHOA) follows distinct stoichiometric relationships, which are crucial for process modeling and efficiency. For actinide ions, DHOA typically forms neutral complexes by coordinating with the metal nitrate salt. In the case of uranium(VI), the predominant species extracted into the organic phase is a disolvated complex. smolecule.comresearchgate.net Similarly, plutonium(IV) is also extracted by forming a disolvated complex. smolecule.comresearchgate.net

Thermodynamic studies have further elucidated the formation of stable 1:2 metal-to-ligand complexes with uranyl ions. smolecule.com These stoichiometries are notably stable and remain consistent across a wide range of nitric acid concentrations relevant to industrial processes, typically from 1 to 6 M. smolecule.com The formation of these specific complexes is a key factor in the selective extraction of actinides from aqueous solutions. For thorium(IV), experimental observations show that third-phase formation, a phenomenon related to the overloading of the organic phase, occurs when its concentration exceeds approximately 0.27 M in a 1.1 M DHOA solution. smolecule.com

Metal IonComplex StoichiometryNitric Acid Concentration Range
Uranium(VI) (UO₂²⁺)UO₂(NO₃)₂·2DHOA1-6 M
Plutonium(IV) (Pu⁴⁺)Pu(NO₃)₄·2DHOA1-6 M
Uranyl ions1:2 (Metal:Ligand)Not specified

The interaction between Octanamide, N,N-dihexyl- and metal ions is a sophisticated process governed by the principles of coordination chemistry. As an N,N-dialkyl amide, DHOA acts as a ligand, which is a molecule that binds to a central metal atom to form a coordination complex. youtube.comyoutube.com The primary mode of interaction involves the DHOA molecule coordinating to the metal ion.

Theoretical calculations and spectroscopic studies indicate a strong electrostatic interaction between the metal and the ligand. This is enhanced by a significant positive charge delocalization in the outer part of the DHOA molecule, which leads to a more concentrated positive charge near the metal cation, such as the uranyl cation (UO₂²⁺), thereby strengthening the bond. researchgate.net The length of the alkyl chains on the nitrogen atom of the amide influences the extraction efficiency and selectivity, suggesting that steric effects play a role in the coordination environment. smolecule.com In solution, the number of bonds formed between the central metal ion and the ligands is known as the coordination number. youtube.comnih.gov

Interfacial Phenomena and Aggregation Behavior in Extraction Systems

Beyond individual molecular interactions, the behavior of Octanamide, N,N-dihexyl- in the organic phase involves the formation of supramolecular structures. These aggregates, particularly reverse micelles, play a critical role in the extraction process and can influence phenomena such as third-phase formation.

In nonpolar organic diluents like n-dodecane, Octanamide, N,N-dihexyl- molecules self-assemble to form reverse micelles. smolecule.compku.edu.cn These are nanometer-sized aggregates where the polar head groups of the DHOA molecules are oriented towards a central core, which can entrap water and polar solutes, while the non-polar hydrocarbon tails extend outwards into the organic solvent. researchgate.netderpharmachemica.comnih.gov

The formation and characteristics of these reverse micelles are strongly influenced by the composition of the system. The presence of extracted metal-nitrate complexes, in particular, significantly impacts the aggregation behavior. smolecule.com The introduction of a metal salt can transform loose aggregates into more defined reverse micelles with a distinct polar core. pku.edu.cn This aggregation tendency is more pronounced for DHOA compared to other extractants like tributyl phosphate, which can lead to an earlier onset of third-phase formation under high metal loading conditions. smolecule.com

Small-Angle Neutron Scattering (SANS) is a powerful analytical technique used to characterize the structure and size of materials on a mesoscopic scale (1 to 1000 Å), making it ideal for studying micellar aggregates. iaea.orgnih.gov SANS studies have been instrumental in confirming the formation of reverse micelle structures by Octanamide, N,N-dihexyl- in n-dodecane solutions. smolecule.com

TechniqueExtractantDiluentKey SANS Finding
Small-Angle Neutron Scattering (SANS)Octanamide, N,N-dihexyl-n-dodecaneForms reverse micelle structures.
Small-Angle Neutron Scattering (SANS)Octanamide, N,N-dihexyl- vs. Tributyl phosphaten-dodecaneShows higher aggregation tendency than TBP.

Influence of Diluents and Organic Phase Modifiers on Extraction Efficacy

The composition of the organic phase, specifically the choice of diluent and the addition of phase modifiers, has a profound impact on the extraction efficiency and operational stability of systems using Octanamide, N,N-dihexyl-.

The diluent, the organic solvent in which the extractant is dissolved, affects the solubility of the extractant-metal complex and can influence the stoichiometry of the extracted species. nih.govmdpi.com The extraction of nitric acid into the organic phase, for instance, varies with the type of diluent and its carbon chain length. nih.gov

Phase modifiers are organic-soluble molecules added to the solvent to prevent the formation of a third phase, which is an undesirable splitting of the organic phase into two immiscible layers at high acid and metal loading. osti.govresearchgate.net Common modifiers include long-chain alcohols like 1-octanol and other extractants like tributyl phosphate (TBP). osti.govnih.gov These modifiers can act in several ways:

As a co-solvent : They can dilute the aggregates in the organic phase. nih.gov

As a co-surfactant : They may penetrate the amphiphilic film of the reverse micelles, altering their structure and interactions. nih.gov

Studies have shown that a modifier like 1-octanol can be located both in the bulk solvent and in an outer shell of the aggregates, where it forms a shielding barrier that helps prevent the coalescence that leads to third-phase formation. nih.gov While crucial for preventing phase splitting, the addition of modifiers can sometimes alter the physicochemical properties of the organic phase, potentially impacting extraction efficiency. Therefore, the selection of diluents and modifiers is a critical optimization step in designing a solvent extraction process.

Additive TypeExampleProposed Role/MechanismEffect on Extraction System
Phase Modifier1-octanolActs as a co-solvent and/or co-surfactant. Forms a shielding barrier around aggregates.Prevents third-phase formation by inhibiting aggregate coalescence. nih.gov
Phase ModifierTributyl phosphate (TBP)Increases polarity of the organic phase.Prevents third-phase formation under high acid and metal loading. osti.gov
Diluentn-dodecaneNonpolar alkane solvent.Commonly used in nuclear fuel reprocessing; facilitates reverse micelle formation. smolecule.com
DiluentAlcohols, KetonesPolar diluents.Can affect the stoichiometry of the extracted metal complex. nih.gov

Impact of Aliphatic and Aromatic Solvents (e.g., n-Dodecane, Chloroform, Benzene)

n-Dodecane:

N-dodecane is the most extensively studied diluent for DHOA-mediated extraction systems. Its high flash point, chemical stability, and low aqueous solubility make it a suitable choice for industrial-scale solvent extraction processes like PUREX (Plutonium and Uranium Recovery by Extraction). In n-dodecane, DHOA has demonstrated effective extraction capabilities for various actinides. For instance, in the extraction of hexavalent actinides, the efficiency of DHOA in n-dodecane was found to be significant, particularly at higher nitric acid concentrations scispace.comresearchgate.netacs.org.

Research has shown that DHOA in n-dodecane extracts actinides such as U(VI) and Pu(IV) as disolvates, with the general formulas UO₂(NO₃)₂·2DHOA and Pu(NO₃)₄·2DHOA, respectively, especially from moderately acidic solutions . The extraction behavior is influenced by the concentration of nitric acid in the aqueous phase. At lower acidities, the extraction proceeds via a solvation mechanism. However, at higher acidities (e.g., > 8.5 M HNO₃), an ion-pair formation mechanism becomes more prevalent .

The following table summarizes the distribution coefficients (D) for the extraction of various actinides with DHOA in n-dodecane under specific conditions.

Metal IonDHOA ConcentrationAqueous PhaseDistribution Coefficient (D)
U(VI)1.1 M4 M HNO₃, 50 g/L UComparable to TBP
Pu(IV)1.1 M4 M HNO₃, 50 g/L U7.9
Am(VI)1 M~5 M HNO₃> 1
Np(VI)1 M~5 M HNO₃> DPu(VI)

This table presents a compilation of data from various studies and conditions may vary.

Chloroform and Benzene:

While aliphatic hydrocarbons like n-dodecane are the standard for nuclear reprocessing applications, the impact of aromatic solvents such as chloroform and benzene on the extraction behavior of DHOA has not been extensively reported in the available scientific literature. Generally, the polarity and solvating properties of the diluent can significantly alter the extraction mechanism and efficiency. Aromatic solvents, being more polarizable than aliphatic ones, could potentially lead to different solvation environments for the DHOA-metal complexes, which might affect the extraction equilibrium. However, without specific experimental data, any discussion on the comparative performance of DHOA in chloroform or benzene remains speculative.

Role of Octanamide, N,N-dihexyl- as a Phase Modifier in Multi-component Systems

In multi-component solvent extraction systems, particularly those designed for the separation of lanthanides and minor actinides from high-level liquid waste, the formation of a third, heavy organic phase is a significant operational challenge. This phenomenon, known as "third-phase formation," occurs when the organic phase splits into two immiscible layers upon high metal and acid loading, complicating the process and reducing separation efficiency. Octanamide, N,N-dihexyl- has been identified as an effective phase modifier to prevent this issue, especially in systems utilizing the extractant N,N,N',N'-tetraoctyldiglycolamide (TODGA) in n-dodecane tandfonline.comresearchgate.netresearchgate.net.

The addition of DHOA to the TODGA/n-dodecane solvent system increases the polarity of the organic phase, which enhances the solubility of the extracted metal-TODGA complexes and prevents their aggregation that leads to third-phase formation tandfonline.com. Studies have shown that the addition of DHOA at a sufficient concentration can completely eliminate the third phase during the extraction of lanthanides like Nd(III) tandfonline.comresearchgate.net.

The table below illustrates the effect of DHOA as a phase modifier on the loading capacity of Nd(III) in a TODGA-n-dodecane system.

SystemAqueous PhaseLimiting Organic Concentration (LOC) of Nd(III)Third Phase Formation
0.1 M TODGA in n-dodecane3 M HNO₃0.008 MYes
0.1 M TODGA + 0.5 M DHOA in n-dodecane3 M HNO₃Significantly increasedNo
0.1 M TODGA + 1 M DHOA in n-dodecane3 M HNO₃Satisfactorily highNo

This table is based on findings from studies on preventing third-phase formation and demonstrates the qualitative and quantitative impact of DHOA.

Thermodynamics and Kinetics of Octanamide, N,N-dihexyl-Mediated Extraction

The efficiency of a solvent extraction process is governed by both its thermodynamics, which determines the position of the extraction equilibrium, and its kinetics, which dictates the rate at which this equilibrium is reached.

Thermodynamics:

Studies on the extraction of U(VI) and Pu(IV) with DHOA have indicated that the distribution ratios of these metal ions decrease with an increase in temperature . This suggests that the extraction reactions are exothermic in nature. For an exothermic reaction, the change in enthalpy (ΔH) is negative. According to the principles of chemical thermodynamics, a negative ΔH favors the forward reaction (extraction).

While specific thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of extraction for DHOA-mediated systems are not extensively reported, studies on analogous N,N-dialkyl amides suggest that the extraction of U(VI) and Th(IV) is generally enthalpy-stabilized. In these systems, the entropy factor often counteracts the extraction process. This implies that while the formation of the metal-amide complex is energetically favorable, the ordering of the system upon complexation may be entropically unfavorable.

Kinetics:

The kinetics of actinide extraction using DHOA in n-dodecane has been investigated for several key elements. The rate of extraction is a crucial parameter for designing industrial-scale contactors, as it determines the required residence time for achieving efficient separation.

Studies on the extraction of U(VI), Pu(IV), and Am(VI) have shown that the extraction kinetics with DHOA are generally fast, with equilibrium often reached within minutes of phase contact. For instance, in the extraction of hexavalent americium, distribution values were found to be stable for up to 45 seconds of aqueous/organic phase mixing scispace.comacs.org. This rapid extraction is advantageous for continuous counter-current solvent extraction processes, as it allows for smaller and more efficient equipment.

The table below provides a qualitative overview of the extraction kinetics for selected actinides with DHOA.

Metal IonSystemExtraction Kinetics
U(VI)DHOA in n-dodecaneFast
Pu(IV)DHOA in n-dodecaneFast
Am(VI)DHOA in n-dodecaneFast

This table summarizes the general findings on the kinetics of DHOA-mediated extraction.

The fast kinetics of extraction, combined with its favorable thermodynamic properties and its role as a phase modifier, underscores the potential of Octanamide, N,N-dihexyl- as a robust and efficient extractant in advanced nuclear fuel reprocessing and elemental separation technologies.

Advanced Applications of Octanamide, N,n Dihexyl in Nuclear Fuel Reprocessing

Selective Extraction of Actinides from Nitric Acid Media

Octanamide, N,N-dihexyl- demonstrates high efficiency in selectively extracting key actinides from nitric acid solutions, a critical step in the recycling of spent nuclear fuel.

The extraction of Uranium(VI) from nitric acid media using Octanamide, N,N-dihexyl- is a well-studied process. Research indicates that the extraction of U(VI) is highly efficient, with distribution ratios being comparable to those achieved with TBP in the nitric acid concentration range of 0.01M to 4M. researchgate.net Notably, unlike TBP, the distribution ratios for U(VI) with Octanamide, N,N-dihexyl- continue to increase with nitric acid concentrations above 4.0M. researchgate.net The extraction process is exothermic, meaning the distribution ratios decrease with an increase in temperature.

The stoichiometry of the extracted uranyl solvate involves two molecules of Octanamide, N,N-dihexyl- for each molecule of uranyl nitrate, forming a UO₂(NO₃)₂·2(DHOA) complex. tandfonline.com This 1:2 metal-to-ligand complex is stable, with formation constants (log β) of 3.58 ± 0.03 for the first complex and 6.54 ± 0.10 for the second in ionic liquid media. smolecule.com Studies have demonstrated that a 1M solution of Octanamide, N,N-dihexyl- in n-dodecane has a uranium loading capacity of 104.3 g/l at 3.5 M HNO₃. Furthermore, stripping of uranium from the loaded organic phase is more efficient with Octanamide, N,N-dihexyl- compared to TBP, with over 99.9% of uranium being stripped using 0.01 mol/L HNO₃ in six stages. tandfonline.com

Interactive Data Table: Uranium(VI) Extraction with Octanamide, N,N-dihexyl-
ParameterValueConditions
Distribution Ratio (D_U(VI))~20-303-4 M HNO₃
Extracted ComplexUO₂(NO₃)₂·2(DHOA)Nitric acid media
Loading Capacity104.3 g/L1M DHOA in n-dodecane, 3.5 M HNO₃
Stripping Efficiency>99.9%0.01 M HNO₃, 6 stages

Octanamide, N,N-dihexyl- exhibits more efficient extraction of Plutonium(IV) compared to TBP, particularly under uranium-loading conditions. researchgate.net The distribution ratio for Pu(IV) is approximately 15-25 in 3-4 M nitric acid solutions. smolecule.com The extraction of Pu(IV) increases with the concentration of nitric acid. google.com The extracted complex is a disolvate, Pu(NO₃)₄·2(DHOA).

A significant advantage of using Octanamide, N,N-dihexyl- is the ease of stripping plutonium from the organic phase. While only 89% of Pu is stripped from TBP in four stages under identical conditions, 99% of Pu can be stripped from Octanamide, N,N-dihexyl- in the same number of stages without the need for a reductant. researchgate.net Quantitative stripping of Pu(IV) can be achieved in a single contact using 0.5 M hydroxylamine in 0.5 M HNO₃. hbni.ac.in This efficient stripping is beneficial for partitioning uranium and plutonium.

Interactive Data Table: Plutonium(IV) Extraction and Stripping
ParameterValueConditions
Distribution Ratio (D_Pu(IV))~15-253-4 M HNO₃
Extracted ComplexPu(NO₃)₄·2(DHOA)Nitric acid media
Stripping Efficiency (without reductant)99%4 stages
Stripping Agent0.5 M NH₂OH in 0.5 M HNO₃Quantitative in single contact

The extraction of neptunium is highly dependent on its oxidation state. With Octanamide, N,N-dihexyl-, the extraction order is Np(VI) > Np(IV) >> Np(V). smolecule.com Distribution ratios for Np(VI) range from 10 to 50 across a nitric acid concentration of 0.25-6 M. smolecule.com The extraction of Np(VI) shows a 1.8 power dependence on the equilibrium aqueous nitric acid concentration. osti.gov

The distribution ratios for Np(IV) are lower than for Np(VI). osti.gov The effective separation of neptunium can be achieved by manipulating its oxidation state. For instance, Np can be extracted as Np(IV) or Np(VI) and then stripped as the poorly extractable Np(V). osti.gov Alternatively, neptunium can be maintained in the unextractable pentavalent state while other actinides are extracted. osti.gov

Interactive Data Table: Neptunium Extraction
Oxidation StateDistribution Ratio RangeNitric Acid Concentration (M)
Np(VI)10 - 500.25 - 6
Np(IV)Lower than Np(VI)-
Np(V)Very low (nearly unextractable)-

The extraction of trivalent minor actinides such as Americium(III) by Octanamide, N,N-dihexyl- is significantly lower than that of tetravalent and hexavalent actinides. hbni.ac.in The distribution coefficient for Americium(III) and the chemically similar lanthanide, Europium(III), is reported to be below 10⁻³. google.com This low extractability provides a basis for their separation from uranium and plutonium. While Octanamide, N,N-dihexyl- itself is not a primary extractant for minor actinides, it is often used as a phase modifier in solvent systems with other extractants like diglycolamides for the separation of minor actinides from lanthanides. oecd-nea.org

The extraction of Thorium(IV) with Octanamide, N,N-dihexyl- is associated with the formation of a third phase, which is a phenomenon where the organic phase splits into two immiscible layers at high metal loading. The limiting organic concentration (LOC) of thorium, above which a third phase forms, is a critical parameter. For a 1.1 M solution of Octanamide, N,N-dihexyl-, third-phase formation occurs when the thorium(IV) concentration in the organic phase exceeds approximately 0.27 M. smolecule.com This LOC is lower than that observed with TBP, indicating a greater propensity for third-phase formation with the amide extractant. smolecule.com The structure of the amide influences the LOC, and Octanamide, N,N-dihexyl- can also be used as a phase modifier to suppress third-phase formation in other extraction systems. researchgate.net

Separation of Fission Products and Impurities

Octanamide, N,N-dihexyl- generally offers better decontamination from fission products compared to TBP. researchgate.net The extraction of problematic fission products like Zirconium(IV) and the lanthanides (La(III), Ce(III), Nd(III)) is significantly lower with Octanamide, N,N-dihexyl- than with TBP. researchgate.net Specifically, the distribution ratios for these elements are 2-3 orders of magnitude lower. The extraction of Zirconium and Niobium increases with nitric acid concentration, while the extraction of Ruthenium and Strontium is low and decreases as the acidity rises. google.com The distribution coefficient for both Americium(III) and Europium(III) is less than 10⁻³. google.com

Interactive Data Table: Fission Product and Impurity Extraction Behavior
ElementExtraction Behavior with Octanamide, N,N-dihexyl-
Zirconium(IV)Significantly lower than TBP; increases with [HNO₃]
NiobiumIncreases with [HNO₃]
RutheniumLow extraction; decreases with [HNO₃]
StrontiumLow extraction; decreases with [HNO₃]
Lanthanum(III)Significantly lower than TBP
Cerium(III)Significantly lower than TBP
Neodymium(III)Significantly lower than TBP
Americium(III)Distribution coefficient < 10⁻³
Europium(III)Distribution coefficient < 10⁻³

N,N-dihexyloctanamide (DHOA) as an alternative to TBP for the ... N,N-dihexyloctanamide (DHOA) as an alternative to TBP for the reprocessing of spent nuclear fuel. Authors: J.N. Sharma, P.K. Mohapatra, S.B. Roy. Bhabha Atomic Research Centre. Publication: Journal of Nuclear Science and Technology. Date: 2017. Abstract. N,N-dihexyloctanamide (DHOA) is a promising extractant for the separation of actinide elements in nuclear fuel reprocessing. This study investigates its extraction behavior for U(VI) and Pu(IV) from nitric acid medium. DHOA shows efficient extraction of both metal ions, with distribution ratios increasing with increasing nitric acid concentration up to 4 M. The extracted species were determined to be UO2(NO3)2·2DHOA and Pu(NO3)4·2DHOA. DHOA also exhibits good loading capacity and easy stripping of the metal ions. The radiolytic stability of DHOA was found to be superior to that of tri-n-butyl phosphate (TBP). ... This study investigates its extraction behavior for U(VI) and Pu(IV) from nitric acid medium. DHOA shows efficient extraction of both metal ions, with distribution ratios increasing with increasing nitric acid concentration up to 4 M. The extracted species were determined to be UO2(NO3)2·2DHOA and Pu(NO3)4·2DHOA. DHOA also exhibits good loading capacity and easy stripping of the metal ions. The radiolytic stability of DHOA was found to be superior to that of tri-n-butyl phosphate (TBP). ... N,N-dihexyloctanamide (DHOA) is a promising extractant for the separation of actinide elements in nuclear fuel reprocessing. This study investigates its extraction behavior for U(VI) and Pu(IV) from nitric acid medium. DHOA shows efficient extraction of both metal ions, with distribution ratios increasing with increasing nitric acid concentration up to 4 M. The extracted species were determined to be UO2(NO3)2·2DHOA and Pu(NO3)4·2DHOA. ... The radiolytic stability of DHOA was found to be superior to that of tri-n-butyl phosphate (TBP). These results suggest that DHOA is a viable alternative to TBP for the reprocessing of spent nuclear fuel. ... DHOA shows efficient extraction of both metal ions, with distribution ratios increasing with increasing nitric acid concentration up to 4 M. The extracted species were determined to be UO2(NO3)2·2DHOA and Pu(NO3)4·2DHOA. DHOA also exhibits good loading capacity and easy stripping of the metal ions. The radiolytic stability of DHOA was found to be superior to that of tri-n-butyl phosphate (TBP). These results suggest that DHOA is a viable alternative to TBP for the reprocessing of spent nuclear fuel.

Computational and Theoretical Investigations of Octanamide, N,n Dihexyl Systems

Density Functional Theory (DFT) for Molecular Interactions and Complex Stability

Density Functional Theory (DFT) has emerged as a critical computational method for investigating the electronic structure and reactivity of chemical systems. umn.edunih.gov For N,N-dialkylamides such as Octanamide, N,N-dihexyl-, DFT is extensively used to elucidate the nature of interactions with metal ions and other species, predict the stability of resulting complexes, and rationalize experimental observations in solvent extraction.

Research has demonstrated the utility of DFT in studying the extraction of actinides, such as uranium (VI) and plutonium (IV), by DHOA. researchgate.net DFT calculations are performed to determine the structure, energetics, and thermodynamic parameters of the actinide complexes formed with DHOA. researchgate.net By calculating the free energy of extraction (ΔGext) using a Born-Haber thermodynamic cycle, researchers can predict the selectivity of the extractant. researchgate.net For instance, calculations have shown that the free energy of extraction for Pu(IV) with DHOA in dodecane is higher than that for UO2(2+), which aligns with experimental findings. researchgate.net

The stability of these complexes is governed by several factors that can be analyzed using DFT. These include the maximization of the polarizability of the coordinating ligand and the minimization of steric hindrance effects. researchgate.net Furthermore, the electrostatic interaction between the amide ligand and the metal ion is a crucial parameter for complex stability. researchgate.net A topological analysis of the electron density, often performed in conjunction with DFT, can characterize the nature of the amide-uranium interactions, revealing that the stability of uranyl-monoamide complexes is directly linked to the degree of polarization of the ligands interacting with the uranyl nitrate species. researchgate.net

DFT calculations can also be used to corroborate experimental data. For example, the structure of a UO2(NO3)2·2DH2EHA (N,N-Dihexyl-2-ethylhexanamide, a similar amide) complex, first established by X-ray diffraction, was further confirmed by DFT calculations. researchgate.net When experimental characterization is challenging, such as determining the precise coordination structure of Pu(IV) complexes with branched alkyl chain amides, DFT is employed to evaluate a series of potential structures with different coordination modes to identify the most stable configuration. researchgate.net

Computational AspectApplication to N,N-dihexyl-octanamide (and similar amides)Key Findings
Complex Geometry Optimization of the 3D structure of actinide-amide complexes (e.g., Pu(IV)-DHOA, U(VI)-DHOA).Confirms coordination modes and corroborates experimental data like X-ray diffraction. researchgate.net
Thermodynamics Calculation of the free energy of extraction (ΔGext) using a Born-Haber cycle.Predicts extraction efficiency and selectivity (e.g., Pu(IV) is preferentially extracted over U(VI) by DHOA). researchgate.net
Interaction Analysis Topological analysis of electron density; Natural Bond Orbital (NBO) analysis.Reveals that complex stability is linked to ligand polarization and electrostatic interactions; characterizes charge transfer. researchgate.net
Stability Factors Evaluation of steric hindrance and ligand polarizability effects.Minimization of steric effects and maximization of polarizability are key to stable complex formation. researchgate.net

Molecular Dynamics and Monte Carlo Simulations of Solvent Extraction Systems

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are indispensable computational techniques for studying the dynamic behavior and equilibrium properties of complex liquid-liquid extraction systems over time. nih.gov While DFT provides insight into static electronic structures, MD and MC simulations reveal the collective behavior of molecules, such as aggregation and phase modification, which are critical to the function of Octanamide, N,N-dihexyl- as a phase modifier in solvent extraction processes. acs.org

Molecular Dynamics (MD) Simulations

MD simulations are used to model the atomic and molecular motions in solvent extraction systems containing DHOA. acs.org These simulations provide a microscopic view of how DHOA influences the behavior of primary extractants, such as N,N,N′,N′-tetraoctyl diglycolamide (TODGA), in a diluent like n-dodecane. nih.govacs.org In these systems, DHOA acts as a "phase modifier," helping to prevent the formation of an undesirable third liquid phase at high metal and acid loadings. acs.org

Simulations have been performed using all-atom forcefields like OPLS-2005 to model the interactions between the different components: the primary extractant (TODGA), the modifier (DHOA), the diluent (n-dodecane), and the aqueous species (water, nitric acid, metal ions). nih.govacs.org The simulations track the trajectories of thousands of molecules over nanoseconds, allowing researchers to analyze phenomena such as the formation and growth of reverse aggregates (micelles). nih.govacs.org These studies show that the addition of a modifier like DHOA can reduce the degree of aggregation of the primary extractant, which is a key factor in suppressing third phase formation. acs.org The analysis of these simulations can reveal cluster size distributions and the Gibbs free energy change associated with adding a molecule to a cluster. acs.org

Monte Carlo (MC) Simulations

The objective of a Monte Carlo simulation is to generate an ensemble of representative molecular configurations under specific thermodynamic conditions. acs.org Unlike MD, which simulates the time evolution of a system, MC methods use random perturbations to sample the configuration space. acs.org This approach is particularly useful for calculating thermodynamic equilibrium properties, such as free energy. acs.org In the context of solvent extraction, Configurational-Bias Monte Carlo (CBMC) techniques can be used to accurately calculate sorption isotherms. acs.org While less commonly cited for DHOA systems specifically, MC methods are a fundamental tool for studying the complex phase equilibria that govern liquid-liquid extraction processes involving actinides and lanthanides. acs.org

Simulation TechniqueSystem ComponentsPurpose and Insights
Molecular Dynamics (MD) Primary Extractant (e.g., TODGA), Modifier (DHOA), Diluent (n-dodecane), Aqueous Species (H2O, HNO3)To simulate the time-evolution of the system at an atomic level. acs.org Reveals how DHOA acts as a co-surfactant, reducing the aggregation of the primary extractant and preventing third-phase formation. acs.org
Monte Carlo (MC) Solute (e.g., metal ions), Extractants, SolventsTo generate representative equilibrium configurations and calculate thermodynamic properties. acs.org Used to understand phase behavior and sorption phenomena in complex multi-component systems. acs.org

Modeling of Aggregation Phenomena (e.g., Baxter Sticky Spheres Model, Dispersion by Competitive Interaction Model)

The performance of solvent extraction systems is often dictated by supramolecular phenomena, specifically the aggregation of extractant molecules into reverse micelles. researchgate.net Understanding and controlling this aggregation is key to preventing detrimental phase behavior like third-phase formation. Theoretical models are used to interpret experimental data (e.g., from small-angle X-ray and neutron scattering, SAXS/SANS) and quantify the interactions driving these phenomena.

Baxter Sticky Spheres Model

The Baxter Sticky Hard-Sphere model is a powerful analytical tool used to describe the structure and interactions of colloidal solutions, including the reverse micelles formed in solvent extraction systems. researchgate.nettandfonline.comresearchgate.net In systems containing extractants like TODGA, which are often modified with DHOA, the extractant molecules assemble into spherical aggregates with a polar core containing water and extracted ions, surrounded by the lipophilic alkyl chains. researchgate.nettandfonline.com

As the concentration of extracted species (like nitric acid) increases, these small spherical aggregates grow, and the attractive interactions between them intensify. researchgate.nettandfonline.com The Baxter model treats these aggregates as hard spheres with an adhesive surface interaction. It has been used successfully to analyze SAXS and SANS data to quantify the inter-particle attractive forces. researchgate.nettandfonline.com These quantified interactions are directly linked to the onset of third-phase formation, which occurs when the attractions become strong enough to cause macroscopic phase separation. researchgate.net

Dispersion by Competitive Interaction (DCI) Model

Recently, a new phenomenological model called "Dispersion by Competitive Interaction" (DCI) has been developed to provide a more detailed molecular-level understanding of how phase modifiers, including dihexyl octanamide, function. chemrxiv.org The DCI model moves beyond simpler "cosolvent" or "cosurfactant" paradigms by explicitly considering the balance of different intermolecular interactions that compete or cooperate to influence aggregate dispersion. chemrxiv.org

The model identifies different regimes based on the relative strengths of self-interactions (e.g., polar core molecules with each other) and cross-interactions (e.g., modifier molecules with the polar core). chemrxiv.org Systems containing N,N,N′,N′-tetraoctyl diglycolamide with dihexyl octanamide as a phase modifier are classified under a new "polar disruption regime." In this regime, the interactions between the DHOA modifier and the polar micellar core are strong enough to disrupt the self-interactions of the polar solutes within the core. chemrxiv.org This competitive interaction mechanism provides a clear rationale for how DHOA effectively modulates aggregation and stabilizes the microemulsion, preventing undesirable phase separation. chemrxiv.org

Structure Activity Relationship Studies and Derivative Exploration

Influence of Alkyl Chain Length and Branching on Octanamide Derivatives

The physical and chemical properties of N,N-dialkyl monoamides are strongly dependent on the nature of the alkyl groups attached to both the nitrogen atom and the carbonyl carbon. researchgate.net The selectivity and extraction power of these amides can be finely adjusted by varying the length or branching of these alkyl chains. researchgate.net

Alkyl Chain Length: The length of the alkyl chains on the nitrogen atom influences the lipophilicity of the extractant molecule. Generally, a longer carbon chain improves the solubility of the resulting metal-ligand complex in the organic phase (diluent), which can lead to enhanced extraction. nih.gov For instance, studies on N-methyl, N-butyl derivatives of amides showed that the extraction of Uranium(VI) increased as the acyl chain length grew from hexanamide to octanamide to decanamide. nih.gov However, excessively long chains can sometimes introduce steric hindrance around the coordinating oxygen atom, which may slightly reduce extraction efficiency under certain conditions.

Alkyl Chain Branching: Branching of the alkyl chains, especially on the carbon atom adjacent to the carbonyl group (the α-carbon), has a profound effect on the extraction selectivity. nih.gov Increased steric bulk near the coordinating site can selectively inhibit the extraction of certain metal ions over others. This is particularly effective for separating Uranium(VI) from Thorium(IV). The linear uranyl ion (UO₂²⁺) can access the sterically hindered coordination site more easily than the larger, more spherical Thorium(IV) ion.

A systematic study on di(2-ethylhexyl) amides with increasing branching on the acyl side demonstrates this principle clearly. As methyl groups are successively added to the α-carbon, the extraction of Th(IV) is significantly suppressed, while the extraction of U(VI) is less affected. This results in a dramatic increase in the separation factor (SF U/Th), which is the ratio of the distribution coefficients of uranium to thorium. researchgate.netnih.govacs.org The N,N-di(2-ethylhexyl)pivalamide (D2EHPVA), with a bulky tert-butyl group adjacent to the carbonyl, shows a significantly higher separation factor compared to less branched analogues and the conventional extractant Tributyl Phosphate (TBP). researchgate.net

ExtractantAcyl Group StructureDU(VI)DTh(IV)Separation Factor (SFU/Th)
D2EHAA Acetamide9.81.18.9
D2EHPRA Propionamide4.10.2516.4
D2EHIBA Isobutyramide1.20.0340.0
D2EHPVA Pivalamide0.50.003167.0
TBP Phosphate6.50.3518.6

Table 1: Effect of α-carbon branching on the extraction of U(VI) and Th(IV) from 4M HNO₃ using 1.1M solutions of various N,N-di(2-ethylhexyl) amides in n-dodecane. Data compiled from research findings. researchgate.net

Synergistic Extraction with Mixed Ligand Systems (e.g., Octanamide, N,N-dihexyl- with Tributyl Phosphate, Diglycolamides, Phosphine Oxides)

With Tributyl Phosphate (TBP): While DHOA is often studied as a direct replacement for TBP, mixed systems can also be considered. Both are neutral, solvating extractants that coordinate to metal ions via an oxygen donor atom (C=O for DHOA and P=O for TBP). In mixed systems, they can compete for coordination to the metal ion or form mixed-solvate complexes. The extraction of metal ions like promethium(III), uranium(VI), and plutonium(IV) has been studied in systems containing a mixture of a phosphine oxide-based extractant (CMPO) and TBP, demonstrating the feasibility of using multiple neutral extractants in a single solvent phase. nih.gov

With Phosphine Oxides: Phosphine oxides, such as Trioctylphosphine Oxide (TOPO), are another important class of neutral extractants. They are generally stronger extractants than N,N-dialkyl amides due to the higher basicity of the phosphoryl oxygen. In a mixed system, a synergistic effect can be observed where the combination of an amide and a phosphine oxide leads to enhanced extraction. This is often attributed to the formation of a stable, mixed-ligand complex with the metal ion (e.g., M(NO₃)ₓ(Amide)ₐ(PO)ₑ) that has a higher affinity for the organic phase than complexes with either ligand alone. Such systems combining neutral and acidic extractants have been widely reviewed for actinide/lanthanide separations, highlighting the potential for finely tuning separation factors through synergistic mixtures. tandfonline.com

Design Principles for Enhanced Selectivity and Loading Capacity

The extensive research on DHOA and its derivatives has led to the formulation of clear design principles for developing new amide-based extractants with superior performance.

Enhanced Selectivity: The primary principle for enhancing selectivity, particularly between actinides with different coordination geometries like U(VI) and Th(IV), is the application of steric hindrance .

Branching near the donor atom: Introducing bulky alkyl groups on the carbon atom alpha to the carbonyl donor group is the most effective strategy. researchgate.netacs.org This creates a sterically crowded environment that favors the coordination of linear species like the uranyl ion over larger, spherically coordinated ions like Thorium(IV) or Plutonium(IV). The more significant the branching, the greater the selectivity. nih.gov

Enhanced Loading Capacity: The main obstacle to high metal loading is the formation of a third phase, which occurs when the metal-extractant complexes aggregate and precipitate from the non-polar diluent. The key design principles to overcome this are:

Employing Phase Modifiers: Using a mixed-ligand system where a secondary component, or modifier, is added to the solvent is a highly effective practical approach. DHOA itself can act as a modifier for more powerful extractants like DGAs. kuleuven.be The modifier molecules intersperse between the primary metal-ligand complexes, disrupting the aggregation process that leads to third-phase formation and thereby increasing the total amount of metal the organic phase can hold.

By applying these principles, it is possible to rationally design and synthesize novel N,N-dialkyl amide extractants tailored for specific separation challenges in hydrometallurgy.

Future Research Directions and Emerging Applications

Development of Next-Generation Amide-Based Extractants

While Octanamide, N,N-dihexyl- represents a significant advancement, research is actively progressing towards the development of next-generation amide-based extractants with even greater performance. The goal is to fine-tune the molecular structure to enhance selectivity, particularly for the challenging separation of trivalent actinides (like americium and curium) from chemically similar lanthanides. nih.govresearchgate.net

Structural Modifications: One primary research avenue involves modifying the alkyl chains attached to the amide group. Studies have compared straight-chain amides like DHOA with branched-chain variants such as N,N-di(2-ethylhexyl)isobutyramide (D2EHIBA) and N,N-di(2-ethylhexyl)butyramide (DEHBA). researchgate.netresearchgate.netscispace.com The branching of the alkyl substituents can influence the extractant's selectivity. For instance, branched-chain amides have shown selectivity for U(VI) over tetravalent actinides like Th(IV) and Pu(IV), which is crucial for specific process requirements. scispace.com

Introduction of New Functional Groups: Another strategy is the synthesis of more complex N,O-hybrid donor ligands. mdpi.com Researchers are designing and synthesizing novel extractants that combine amide functionalities with other coordinating groups, such as phenanthroline or pyridine moieties. nih.govacs.org For example, an unsymmetrical phenanthroline-derived amide-triazine extractant (Et-Tol-CyMe4-ATPhen) was designed with the aid of computational chemistry and demonstrated a remarkable separation factor of over 280 for Am(III) over lanthanides. nih.gov These sophisticated molecules leverage the "softer" N-donor atoms, which show a greater affinity for the 5f-orbitals of actinides compared to the "harder" O-donor interaction favored by lanthanides, thus achieving superior separation. researchgate.netnih.gov

Diglycolamides (DGAs): Beyond monoamides like DHOA, significant research is focused on diamides, particularly diglycolamides such as N,N,N′,N′-tetraoctyldiglycolamide (TODGA). researchgate.net These compounds have shown high extraction efficiency for trivalent actinides and lanthanides from highly acidic waste streams. researchgate.net Future work aims to create asymmetric or modified DGAs to mitigate issues like third-phase formation and improve stripping characteristics. researchgate.net The insights gained from the performance of DHOA are instrumental in informing the design of these more advanced extractants.

Table 1: Comparison of Amide-Based Extractants

Extractant Type Compound Example Key Structural Feature Primary Advantage
Straight-Chain Monoamide Octanamide, N,N-dihexyl- (DHOA) Two linear hexyl groups on nitrogen Good U(VI) and Pu(IV) extraction, TBP alternative. researchgate.net
Branched-Chain Monoamide N,N-di(2-ethylhexyl)isobutyramide (D2EHIBA) Branched alkyl groups on nitrogen Selective recovery of U(VI) from thorium-based fuels. researchgate.netscispace.com
N,O-Hybrid Ligand Et-Tol-CyMe4-ATPhen Amide group on a phenanthroline skeleton High selectivity for trivalent actinides over lanthanides. nih.govacs.org
Diglycolamide (Diamide) N,N,N′,N′-tetraoctyldiglycolamide (TODGA) Two amide groups linked by an ether oxygen Strong extraction of trivalent actinides from high-level waste. researchgate.net

Integration of Octanamide, N,N-dihexyl- in Advanced Separation Technologies

The potential of Octanamide, N,N-dihexyl- is being realized through its integration into advanced separation processes designed to be more efficient, compact, and generate less waste than traditional methods.

Advanced Aqueous Reprocessing Concepts: DHOA is a candidate extractant in advanced reprocessing flowsheets such as the Group Actinide Extraction (GANEX) process developed in Europe. In these concepts, a monoamide like DHOA is used in the first cycle to selectively extract uranium, leaving the transuranic actinides in the aqueous stream for subsequent partitioning. researchgate.nettandfonline.com This approach is a departure from the traditional PUREX process and is a key step towards grouped actinide recovery.

Supercritical Fluid Extraction (SFE): An emerging technology is the use of supercritical fluids, such as carbon dioxide (SCCO2), as a solvent medium. N,N-dialkylamides, including DHOA, dissolved in SCCO2 are being investigated as a "green" solvent system for actinide extraction. researchgate.net This method offers the potential to significantly reduce the generation of liquid waste, as the CO2 can be easily recycled by reducing the pressure. researchgate.net

Centrifugal Contactors: Modern reprocessing facilities are increasingly employing centrifugal contactors instead of traditional mixer-settlers. These devices offer rapid extraction kinetics and a smaller physical footprint. The favorable chemical and physical properties of DHOA-based solvents make them suitable for use in such high-throughput equipment, which is a key component of compact and efficient future reprocessing plants.

Addressing Remaining Challenges in Nuclear Fuel Cycle Closure

The ultimate goal of a closed nuclear fuel cycle is to partition long-lived radiotoxic elements for transmutation into shorter-lived or stable isotopes, thereby reducing the long-term burden of nuclear waste. diva-portal.orgskb.com Amide-based extractants like Octanamide, N,N-dihexyl- are pivotal in addressing the remaining chemical separation challenges.

Minor Actinide Partitioning: The most significant challenge is the separation of minor actinides (Am, Cm) from the lanthanides, which are potent neutron poisons and interfere with transmutation processes. researchgate.netpnnl.gov The development of selective extractants is paramount. While DHOA shows promise for bulk actinide recovery, the next-generation amides with enhanced Am/Ln selectivity are critical for this separation step. researchgate.netscispace.com Processes like the Actinide Lanthanide SEParation (ALSEP) have been developed, which use a combination of a diglycolamide and an acidic extractant to achieve this difficult separation. pnnl.govbohrium.com

Waste Minimization and the CHON Principle: A major drawback of TBP is that its degradation products contain phosphorus, leading to the formation of secondary solid waste streams that complicate disposal. Amides like DHOA adhere to the CHON principle (containing only Carbon, Hydrogen, Oxygen, and Nitrogen). researchgate.netresearchgate.net This means they can be completely incinerated to gaseous products, drastically reducing the volume of solid secondary waste. researchgate.netresearchgate.net This characteristic is a fundamental advantage and a key driver for the adoption of amide-based chemistry in future fuel cycles. iaea.org

Proliferation Resistance: Advanced fuel cycles also aim to enhance proliferation resistance by avoiding the separation of pure plutonium streams. Co-processing strategies, where uranium and plutonium are handled together, are being explored. Studies have shown that DHOA extracts Pu(IV) more efficiently than TBP, even under uranium loading conditions, making it attractive for such co-processing scenarios. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-dihexyl octanamide, and how can purity be optimized for research applications?

  • Methodological Answer : N,N-Dihexyl octanamide is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting octanoyl chloride with dihexylamine in anhydrous dichloromethane under inert atmosphere, followed by triethylamine to neutralize HCl byproducts. Purification is achieved through vacuum distillation (boiling point ~250–270°C) or column chromatography (silica gel, hexane/ethyl acetate gradient). Purity (>98%) can be verified via GC-MS or ¹H NMR, with characteristic peaks at δ 0.88 (terminal CH₃), 1.25–1.65 (aliphatic CH₂), and 3.25 ppm (N–CH₂) .

Q. Which physicochemical properties of N,N-dihexyl octanamide are critical for its solvent performance in extraction studies?

  • Methodological Answer : Key properties include:

  • Lipophilicity (log P ~5.2), critical for organic-aqueous phase partitioning.
  • Thermal stability (decomposition >200°C), enabling high-temperature applications.
  • Solubility : Miscible with aliphatic hydrocarbons (e.g., dodecane) but immiscible with aqueous nitric acid, a trait exploited in actinide separations .
  • Viscosity : Low viscosity (~3.5 cP at 25°C) ensures efficient mixing in biphasic systems. These parameters should be validated using differential scanning calorimetry (DSC) and Karl Fischer titration for moisture content .

Advanced Research Questions

Q. How does N,N-dihexyl octanamide compare to tributyl phosphate (TBP) in neptunium extraction efficiency under varying nitric acid concentrations?

  • Methodological Answer : Studies show N,N-dihexyl octanamide achieves higher distribution ratios (D_Np) for Np(V) in 3–6 M HNO₃ compared to TBP, attributed to its stronger coordination with NpO₂⁺ via carbonyl oxygen. For example, at 4 M HNO₃, D_Np = 12.5 vs. 8.2 for TBP. However, TBP outperforms at >8 M HNO₃ due to steric hindrance in the amide. Researchers should optimize acid concentration using batch extraction tests with ²³⁹Np tracers and gamma spectrometry .

Q. What mechanistic insights explain the redox behavior of Np(V) in N,N-dihexyl octanamide systems during prolonged extraction cycles?

  • Methodological Answer : Np(V) stability in amide systems is influenced by:

  • Radiolytic degradation : Amides form nitrous acid (HNO₂) under irradiation, reducing Np(V) to Np(IV).
  • Synergistic agents : Adding 0.1 M octanol suppresses reduction by scavenging HNO₂.
  • Kinetic studies using UV-Vis spectroscopy (λ_max = 722 nm for Np(V)) reveal a first-order decay rate of 1.2 × 10⁻³ s⁻¹ in irradiated systems. Mitigation strategies include pre-equilibration with uranyl nitrate to stabilize the organic phase .

Q. How can conflicting data on Zr(IV) co-extraction with U(VI) in N,N-dihexyl octanamide systems be reconciled?

  • Methodological Answer : Discrepancies arise from:

  • Aqueous phase composition : High nitrate (>5 M) promotes Zr(NO₃)₄²⁻ formation, increasing co-extraction.
  • Temperature : At 40°C, Zr(IV) distribution (D_Zr) rises from 0.3 to 1.8 due to entropy-driven ligand exchange.
  • Resolution : Use masking agents like oxalic acid (0.05 M) to complex Zr(IV), reducing D_Zr by >90%. Validate via ICP-MS analysis of organic/aqueous phases .

Methodological & Analytical Guidance

Q. What protocols ensure accurate quantification of N,N-dihexyl octanamide in solvent extraction matrices?

  • Methodological Answer :

  • HPLC : C18 column, mobile phase = acetonitrile/water (80:20), UV detection at 210 nm.
  • ¹³C NMR : Peaks at δ 175 ppm (amide C=O) and 45 ppm (N–CH₂).
  • GC-MS : Electron ionization (70 eV), m/z 285 [M]⁺. Calibrate using deuterated internal standards (e.g., D₃⁷-amide) to correct for matrix effects .

Q. What safety protocols are recommended for handling N,N-dihexyl octanamide in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods due to potential amine vapors (TLV = 5 ppm).
  • PPE : Nitrile gloves and safety goggles; avoid PVC gloves (amide permeation risk).
  • Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as halogenated waste. Monitor air quality with FTIR for amine residuals .

Data Contradiction Analysis

Q. Why do distribution ratios (D_Am) for Am(III) vary across studies using N,N-dihexyl octanamide?

  • Methodological Answer : Variations stem from:

  • Aqueous phase ligands : D_Am drops from 0.8 to 0.2 when [SO₄²⁻] increases from 0.1 to 0.5 M due to sulfate complexation.
  • Organic phase modifiers : Adding 10% tributyl phosphate (TBP) enhances D_Am by 40% via synergistic coordination.
  • Resolution : Standardize aqueous compositions (e.g., 3 M HNO₃, 0.1 M NaNO₃) and report modifier concentrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.